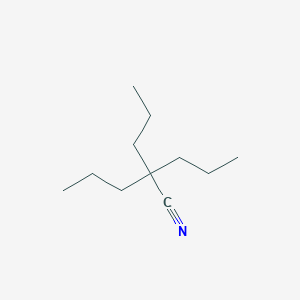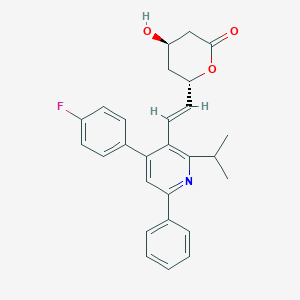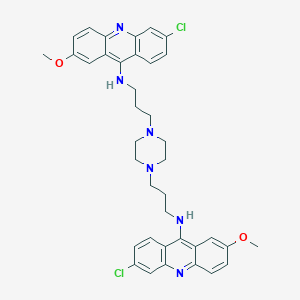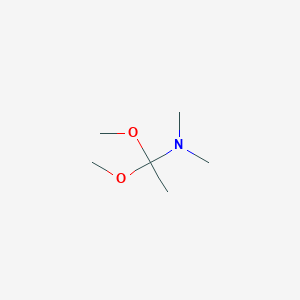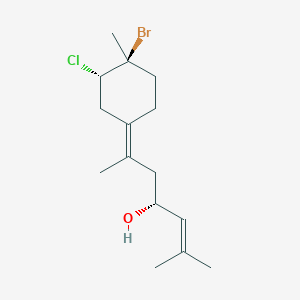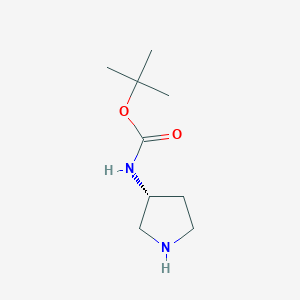
(R)-3-(Boc-アミノ)ピロリジン
概要
説明
®-3-(Boc-amino)pyrrolidine, also known as tert-Butyl ®-3-pyrrolidinylcarbamate, is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring, which enhances its stability and facilitates its use in various chemical reactions.
科学的研究の応用
®-3-(Boc-amino)pyrrolidine is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of peptide-based biomolecules and as a precursor in the preparation of enzyme inhibitors.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
作用機序
Target of Action
The Boc group (tert-butyloxycarbonyl) is commonly used to protect amines from reacting with other functional groups during chemical reactions .
Mode of Action
The Boc group is added to an amine to form a carbamate, protecting the amine from reacting with other functional groups . This allows for transformations of other functional groups without affecting the amine . The Boc group can be removed later using a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
The use of Boc-protected amines is common in the synthesis of peptides and other complex organic molecules . The Boc group allows for selective reactions to occur at other parts of the molecule, while the amine group remains protected . Once the desired reactions have been completed, the Boc group can be removed to reveal the original amine .
Pharmacokinetics
The properties of the boc group can influence the solubility and stability of the protected compound .
Result of Action
The result of the Boc group’s action is the protection of the amine group during chemical reactions . This allows for selective reactions to occur at other parts of the molecule, facilitating the synthesis of complex organic compounds .
Action Environment
The action of the Boc group is influenced by the reaction conditions. For example, the Boc group can be removed using a strong acid . The stability of the Boc group can also be influenced by temperature and the presence of other reactive species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)pyrrolidine typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of ®-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of ®-3-(Boc-amino)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Boc-amino)pyrrolidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-3-(Boc-amino)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.
Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Substitution Reactions: Various substituted pyrrolidine derivatives.
Deprotection Reactions: Free amine ®-3-aminopyrrolidine.
Coupling Reactions: Amide-linked products, such as peptides or other amide-containing compounds.
類似化合物との比較
®-3-(Boc-amino)pyrrolidine can be compared with other similar compounds, such as:
(S)-3-(Boc-amino)pyrrolidine: The enantiomer of ®-3-(Boc-amino)pyrrolidine, differing in the spatial arrangement of atoms around the chiral center.
1-Boc-3-aminopyrrolidine: A compound with the Boc group attached to the nitrogen atom at position 1 of the pyrrolidine ring.
4-(N-Boc-amino)piperidine: A similar compound with a Boc-protected amino group on a six-membered piperidine ring.
The uniqueness of ®-3-(Boc-amino)pyrrolidine lies in its specific stereochemistry and the position of the Boc-protected amino group, which can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363879 | |
| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-77-0 | |
| Record name | (R)-tert-Butyl pyrrolidin-3-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
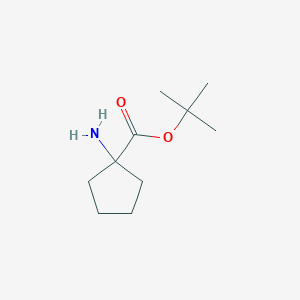
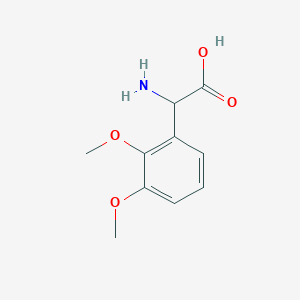
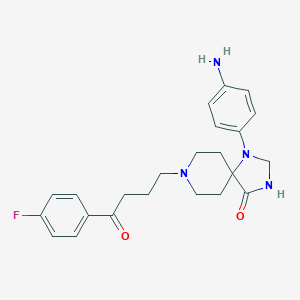
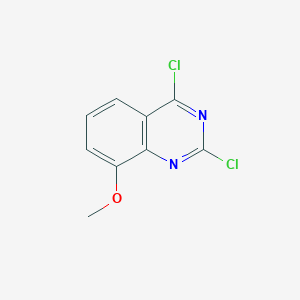
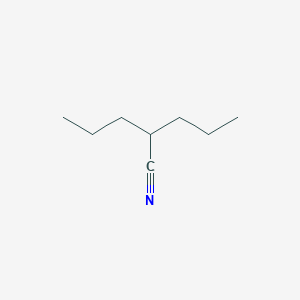
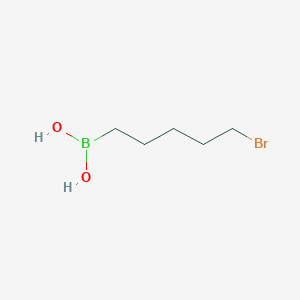
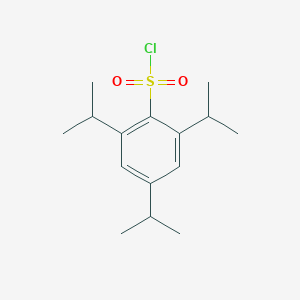
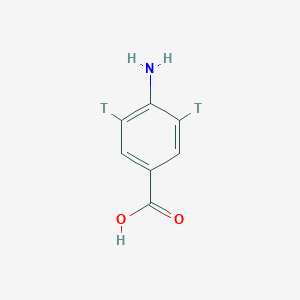
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
